Alk2-IN-5

Description

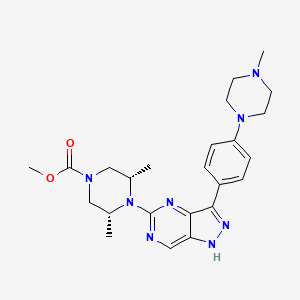

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32N8O2 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

methyl (3S,5R)-3,5-dimethyl-4-[3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-d]pyrimidin-5-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+ |

InChI Key |

MXDCACLUETVZNL-CALCHBBNSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |

Canonical SMILES |

CC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ALK2 Inhibitors

This guide provides a comprehensive overview of the mechanism of action for inhibitors targeting Activin receptor-like kinase 2 (ALK2), a key protein in cellular signaling. While the specific compound "Alk2-IN-5" is not documented in the available scientific literature, this document will focus on the well-established mechanisms of action for potent and selective ALK2 inhibitors, which would be applicable to any compound in this class.

Core Mechanism of Action

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3][4][5][6][7] ALK2 is a transmembrane receptor that, upon binding of a BMP ligand, forms a complex with a type II BMP receptor.[6] The type II receptor then phosphorylates the GS (glycine-serine rich) domain of ALK2, leading to its activation.[8] Activated ALK2, in turn, phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8/9).[4][6][9][10] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes, including bone formation, embryonic development, and iron metabolism.[2][8]

ALK2 inhibitors are small molecules designed to bind to the ATP-binding pocket of the ALK2 kinase domain.[1][3] By occupying this site, they prevent the binding of ATP, which is essential for the kinase activity of ALK2. This competitive inhibition blocks the autophosphorylation of ALK2 and the subsequent phosphorylation of downstream SMAD proteins, thereby inhibiting the entire signaling cascade.[2]

Mutations in the ALK2 gene can lead to its constitutive activation, causing diseases such as Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by the formation of bone in soft tissues, and Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive pediatric brain tumor.[1][3][6][9] ALK2 inhibitors are being developed to treat these conditions by suppressing the overactive signaling from the mutant ALK2 protein.[1][3][9]

Signaling Pathway Diagram

Quantitative Data: Potency and Selectivity

The efficacy of an ALK2 inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how well it inhibits the target versus other related kinases). This data is often presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%).

| Inhibitor | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK4 (IC50, nM) | ALK5 (IC50, nM) | Reference |

| LDN-193189 | 3 | 1 | 3 | >10,000 | 175 | [11] |

| LDN-212854 | 102 | 4 | 245 | >10,000 | >30,000 | [11] |

| K02288 | 10.3 | 1.1 | 1.2 | 1,220 | 517 | [11] |

| DMH1 | 108 | 27 | 129 | >10,000 | >10,000 | [11] |

| Dorsomorphin | 240 | 48 | 130 | >10,000 | >30,000 | [11] |

Note: Lower IC50 values indicate higher potency. Selectivity is assessed by comparing the IC50 for ALK2 to that of other kinases.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant ALK2. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant ALK2 enzyme[10]

-

Kinase assay buffer[12]

-

Test compound (e.g., this compound)

-

96-well plates[12]

Protocol:

-

Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound, recombinant ALK2 enzyme, and the substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light produced by a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the concentration of the test compound.

Cell-Based Assay (pSMAD1/5 Inhibition Assay)

This assay determines the ability of a compound to inhibit ALK2 signaling within a cellular context. The level of phosphorylated SMAD1/5 is measured in cells stimulated with a BMP ligand.

Materials:

-

A suitable cell line (e.g., C2C12 myoblasts or FOP patient-derived fibroblasts)[9][11]

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Antibodies against total SMAD1/5 and phosphorylated SMAD1/5 (pSMAD1/5)

-

Secondary antibodies for detection (e.g., HRP-conjugated)

-

Western blot or ELISA reagents

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BMP ligand (or Activin A for FOP cells) to activate the ALK2 pathway.

-

After stimulation, wash the cells and lyse them to extract cellular proteins.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of pSMAD1/5 and total SMAD1/5 using Western blotting or ELISA.

-

Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the pSMAD1/5 signal to the total SMAD1/5 signal.

-

Determine the IC50 value by plotting the normalized pSMAD1/5 levels against the compound concentration.

Structural Basis of Inhibition

X-ray crystallography studies of ALK2 in complex with various inhibitors have provided detailed insights into their binding mode.[1][13] These studies reveal that inhibitors typically form a hydrogen bond with the hinge region of the kinase domain (specifically with the amide of His286).[1] Additional interactions, often water-mediated, are formed with key residues such as the catalytic Lys235 and Glu248 in the αC-helix, which helps to stabilize the inhibitor in the ATP-binding pocket.[1] The specific chemical moieties of an inhibitor determine its unique interactions within the pocket, influencing its potency and selectivity.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. ALK2 Kinase Enzyme System [promega.com]

- 11. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Crystal mounting of ALK2 with FKBP12 and six compounds with subsequent data collection – openlabnotebooks.org [openlabnotebooks.org]

An In-Depth Technical Guide to the Synthesis and Purification of ALK2 Inhibitors: A Representative Protocol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct, publicly available synthesis and purification protocols for a compound specifically designated "Alk2-IN-5" are not readily found in the scientific literature. This guide provides a representative, in-depth technical overview based on the synthesis and purification of structurally similar and well-documented ALK2 inhibitors. The experimental protocols detailed below are a composite of methodologies reported for various potent and selective ALK2 inhibitors and should be adapted and optimized for specific research applications.

Introduction to ALK2 Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Aberrant ALK2 signaling has also been implicated in certain cancers, including diffuse intrinsic pontine glioma (DIPG).[3][4] Consequently, the development of potent and selective ALK2 inhibitors is a significant focus of therapeutic research.[1][2][5]

This guide outlines a representative synthesis and purification strategy for a potent ALK2 inhibitor, providing detailed experimental protocols and relevant biological context.

Representative Synthesis of a Diarylpyridine-Based ALK2 Inhibitor

The following protocol is a representative example of the synthesis of a potent diarylpyridine-based ALK2 inhibitor, adapted from published methodologies for similar compounds.[4][6][7]

Synthesis Workflow

The synthesis can be visualized as a multi-step process involving key chemical transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a solution of a dihalopyridine (1.0 eq) in a suitable solvent such as a 2:1 mixture of 1,4-dioxane and water, add an arylboronic acid or its pinacol ester (1.1 eq).

-

Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the mono-arylated intermediate.

Step 2: Buchwald-Hartwig Amination

-

Combine the mono-arylated intermediate (1.0 eq), an appropriate amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Xantphos (0.1 eq) in a reaction vessel.

-

Add a base, for example, Cs₂CO₃ (2.0 eq), and a solvent such as toluene or 1,4-dioxane.

-

Degas the mixture and heat to 90-110 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final ALK2 inhibitor.

Purification of the Final Compound

Purification of small molecule inhibitors is crucial to remove impurities, by-products, and residual reagents.[8][9] High-performance liquid chromatography (HPLC) is a common and effective method for achieving high purity.

Purification Workflow

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the crude product in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of solvents that are compatible with the mobile phase, to a concentration of 10-50 mg/mL.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is typically effective.

-

Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for preparative scale.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Purification: Inject the sample onto the equilibrated HPLC column. Collect fractions as the compound elutes.

-

Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to determine which fractions contain the pure product. Pool the pure fractions.

-

Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the final product as a solid.

Characterization Data

The identity and purity of the synthesized ALK2 inhibitor should be confirmed by various analytical techniques.

| Analysis | Purpose | Typical Result |

| ¹H NMR | Structural elucidation | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |

| ¹³C NMR | Structural confirmation | Chemical shifts consistent with the carbon framework of the molecule. |

| LC-MS | Purity and molecular weight determination | A single major peak in the chromatogram with the expected mass-to-charge ratio. |

| HRMS | Exact mass determination | Measured mass within 5 ppm of the calculated exact mass. |

| Purity (HPLC) | Quantitative purity assessment | >95% purity as determined by peak area at a specific wavelength. |

ALK2 Signaling Pathway

ALK2 inhibitors exert their therapeutic effect by blocking the downstream signaling cascade initiated by the binding of BMP ligands to the receptor complex.

Upon binding of a BMP ligand, the Type II receptor phosphorylates and activates ALK2.[10] Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in osteogenesis and other cellular processes. ALK2 inhibitors competitively bind to the ATP-binding pocket of the ALK2 kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of R-SMADs, thereby blocking the downstream signaling cascade.[1][2]

References

- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Conformationally Constrained ALK2 Inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Purification | Hanbon [jshanbon.com]

- 9. Small Molecule Drugs [dupont.com]

- 10. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preclinical Evaluation of ALK2 Inhibitors

This guide provides a comprehensive overview of the in vitro and in vivo studies of a representative Activin receptor-like kinase 2 (ALK2) inhibitor, LDN-212854, which serves as a paradigm for the preclinical assessment of novel ALK2-targeting compounds. ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key player in various cellular processes, and its aberrant signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3] The development of potent and selective ALK2 inhibitors is therefore of significant therapeutic interest.

Core Concepts of ALK2 Inhibition

ALK2 is a serine/threonine kinase that, upon activation by BMP ligands and a type II receptor, phosphorylates downstream SMAD proteins (SMAD1/5/8).[3][4][5] These activated SMADs then translocate to the nucleus to regulate gene transcription.[3] Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, lead to hyperactive signaling and are the genetic drivers of FOP and a significant portion of DIPG cases.[1][2][3] Small molecule inhibitors of ALK2 typically target the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[1][5]

In Vitro Studies

Biochemical Assays: Potency and Selectivity

The initial characterization of an ALK2 inhibitor involves determining its potency and selectivity through biochemical kinase assays. These assays directly measure the inhibitor's ability to block the enzymatic activity of the isolated ALK2 kinase domain.

Table 1: In Vitro Kinase Inhibition Profile of LDN-212854 and Related Compounds

| Compound | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK4 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) |

| LDN-212854 | 3.3 | >10,000 | 1,020 | >10,000 | 3,250 | 1,070 |

| LDN-193189 | 1.1 | 1,040 | 11.1 | 1,510 | 321 | 25.4 |

| K02288 | 1.1 | 1.4 | 1.9 | >10,000 | 118 | 3.7 |

| DMH1 | 29.3 | 2,750 | 111 | >10,000 | >10,000 | 133 |

| Dorsomorphin | 30.2 | 2,010 | 11.9 | >10,000 | 1,170 | 12.9 |

Data compiled from a representative study. Actual values may vary between experiments.

Cellular Assays: Target Engagement and Downstream Effects

Cellular assays are crucial to confirm that the inhibitor can effectively penetrate cell membranes and engage its target in a physiological context. These assays typically measure the inhibition of downstream signaling events, such as SMAD phosphorylation.

Table 2: Cellular Activity of LDN-212854

| Assay | Cell Line | Stimulus | Endpoint | IC50 (nM) |

| BMP-induced transcription | C2C12 | BMP6 | Alkaline Phosphatase Activity | ~25 |

| BMP-induced transcription | C2C12 | BMP4 | Alkaline Phosphatase Activity | >1000 |

| TGF-β-induced transcription | 293T | TGF-β | CAGA-Luciferase Reporter | >10,000 |

| IL-6-induced hepcidin expression | HepG2 | IL-6 | Hepcidin mRNA | ~1000 |

Data is illustrative and compiled from published studies.[5]

Experimental Protocols

In Vitro Kinase Assay (Illustrative Protocol)

-

Reagents and Materials : Recombinant human ALK2 kinase domain, biotinylated peptide substrate, ATP, kinase buffer, and the test inhibitor (e.g., LDN-212854).

-

Procedure :

-

The ALK2 enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based method.

-

-

Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular pSMAD1/5 Western Blot Assay (Illustrative Protocol)

-

Cell Culture : Cells (e.g., primary fibroblasts from FOP patients or engineered cell lines) are cultured to sub-confluency.[6]

-

Treatment : Cells are pre-incubated with various concentrations of the ALK2 inhibitor for a set period.

-

Stimulation : The cells are then stimulated with a ligand known to activate the ALK2 pathway (e.g., BMP2, BMP6, or Activin A for mutant ALK2).[6]

-

Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.

-

Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5 (pSMAD1/5) and total SMAD proteins as a loading control.[6]

-

Analysis : The band intensities are quantified to determine the reduction in pSMAD1/5 levels relative to the vehicle-treated control.

In Vivo Studies

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor in a living organism. These parameters are critical for designing effective dosing regimens for in vivo efficacy studies. While specific PK data for "Alk2-IN-5" is not available, studies on related compounds like LDN-193189 and LDN-214117 have demonstrated good oral bioavailability and brain penetration, which is crucial for treating CNS disorders like DIPG.[7]

Efficacy in Disease Models

The therapeutic potential of ALK2 inhibitors is evaluated in animal models that recapitulate key aspects of human diseases.

Table 3: Summary of In Vivo Efficacy of Representative ALK2 Inhibitors

| Compound | Disease Model | Animal | Key Findings | Reference |

| LDN-212854 | Fibrodysplasia Ossificans Progressiva (FOP) | ALK2Q207D transgenic mouse | Prevented heterotopic ossification and preserved limb mobility. | [2][5] |

| LDN-193189 | Diffuse Intrinsic Pontine Glioma (DIPG) | Orthotopic xenografts of ACVR1R206H mutant cells | Extended survival compared to vehicle controls. | [2][7] |

| Saracatinib | Fibrodysplasia Ossificans Progressiva (FOP) | ACVR1Q207D-Tg model | Efficacious in preventing heterotopic bone formation. | [1][2] |

In Vivo Efficacy Study in an FOP Mouse Model (Illustrative Protocol)

-

Animal Model : A common model is a transgenic mouse expressing a constitutively active form of ALK2 (e.g., ALK2Q207D) under an inducible promoter.[2][5]

-

Induction of Heterotopic Ossification (HO) : HO is induced, for example, by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb, which activates the mutant ALK2 transgene.[5]

-

Treatment : Mice are treated with the ALK2 inhibitor or vehicle control, typically via oral gavage, starting at a specified time relative to HO induction.

-

Monitoring and Endpoints :

-

Limb mobility and function are regularly assessed.

-

The formation of ectopic bone is monitored using micro-computed tomography (µCT) or X-ray imaging.

-

At the end of the study, tissues are collected for histological analysis to examine the extent of endochondral ossification.

-

-

Data Analysis : The volume of heterotopic bone and functional scores are compared between the treated and control groups to determine the efficacy of the inhibitor.

Visualizations: Pathways and Workflows

Caption: ALK2 signaling pathway and point of inhibition.

Caption: Workflow for an in vitro ALK2 kinase assay.

Caption: Workflow for an in vivo FOP efficacy study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of ALK2 Inhibitors in Fibrodysplasia Ossificans Progressiva: A Technical Guide

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues.[1][2] This process leads to the development of a second skeleton, causing joint fusion, restricted mobility, and a shortened lifespan.[3][4] The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a type I receptor for bone morphogenetic proteins (BMPs).[1][2] The most prevalent mutation, found in approximately 97% of FOP patients, is a single amino acid substitution (c.617G>A; p.R206H).[2][5] This mutation renders the ALK2 receptor constitutively active and, critically, confers a neofunction, allowing it to be aberrantly activated by Activin A.[6][7] This discovery has established ALK2 as a primary therapeutic target, spurring the development of specific inhibitors designed to block the pathological signaling cascade that drives HO in FOP.[8][9]

This technical guide provides an in-depth overview of the ALK2 signaling pathway in the context of FOP, details the mechanisms and developmental status of key ALK2 inhibitors, presents quantitative data from preclinical and clinical studies, and outlines core experimental methodologies for their evaluation.

The ALK2 Signaling Pathway in FOP Pathogenesis

Under normal physiological conditions, ALK2 functions as a transducer of BMP signaling. The binding of a BMP ligand (e.g., BMP7) induces the formation of a heterotetrameric complex between ALK2 (a type I receptor) and a BMP type II receptor (e.g., BMPRII).[10] The type II receptor then phosphorylates the glycine-serine (GS) rich domain of ALK2, activating its kinase domain.[10] Activated ALK2 subsequently phosphorylates the downstream effector proteins SMAD1, SMAD5, and SMAD8.[3][10] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of genes involved in osteogenesis.[9]

In FOP, the R206H mutation in ALK2 disrupts the inactive state of the kinase. This leads to two critical pathogenic consequences:

-

Leaky Signaling : The mutant receptor exhibits low-level, ligand-independent signaling.[6]

-

Neofunctional Ligand Response : The mutant ALK2 receptor gains the ability to be potently activated by Activin A, a ligand that normally antagonizes BMP signaling through wild-type ALK2.[6][7][11] Inflammation and tissue injury, which are known triggers for HO flare-ups in FOP, cause a local increase in Activin A, leading to robust and aberrant activation of the osteogenic pathway through the mutant receptor.[11][12]

Caption: ALK2 signaling in health and FOP.

ALK2 Inhibitors: Mechanism and Pipeline

The primary therapeutic strategy for FOP is the direct inhibition of ALK2 kinase activity.[3] Most small-molecule inhibitors in development are ATP-competitive, binding to the ATP pocket of the ALK2 kinase domain to prevent the phosphorylation of downstream SMAD proteins.[3][9] A key goal in drug design is achieving high selectivity for ALK2 over other BMP and TGF-β receptors to minimize off-target effects and preserve essential physiological signaling.[6][13]

Key ALK2 Inhibitors in Clinical Development

Several ALK2 inhibitors have advanced to clinical trials, representing the forefront of therapeutic development for FOP.

| Inhibitor Name(s) | Company | Type / Mechanism | Development Phase |

| Saracatinib (AZD0530) | AstraZeneca | Small molecule kinase inhibitor (repurposed) | Phase 2 (STOPFOP)[2][3] |

| Zilurgisertib (INCB000928) | Incyte Corporation | Small molecule ALK2 inhibitor | Phase 2 (PROGRESS)[6][14] |

| Fidrisertib (BLU-782 / IPN60130) | Blueprint Medicines / Ipsen | Selective small molecule ALK2 inhibitor | Phase 2 (FALKON)[3][6] |

| DS-6016a | Daiichi Sankyo | Anti-ALK2 monoclonal antibody | Phase 1 (Completed)[2][6] |

| BCX9250 | BioCryst Pharma | Small molecule ALK2 inhibitor | Phase 1[15] |

Quantitative Data Summary

The following table summarizes key quantitative data for prominent ALK2 inhibitors from preclinical and clinical studies.

| Compound | Target | IC50 | Selectivity Profile | Key Clinical Endpoint(s) |

| BLU-782 | ALK2 R206H | 7 nM[4] | >100-fold selective over ALK1, ALK3, ALK6[4] | Change in new HO volume |

| Saracatinib | ALK2 | Potent inhibitor (specific IC50 not cited) | Selective over ALKs 3, 4, 5, and 6[13] | New HO volume, number of flare-ups[2] |

| Zilurgisertib | ALK2 | Potent inhibitor (specific IC50 not cited) | High selectivity (details not cited) | Total volume of new HO, number of new flares[14] |

| LDN-193189 | ALK2/3/6 | ~5 nM (ALK2) | Broad BMP type I receptor inhibitor | N/A (Preclinical tool compound)[16] |

| K02288 | ALK2 | ~1.1 nM | Selective for BMP signaling over TGF-β | N/A (Preclinical tool compound)[12] |

Core Experimental Methodologies

The evaluation of ALK2 inhibitors relies on a tiered system of in vitro and in vivo assays designed to assess potency, selectivity, and therapeutic efficacy.

Experimental Protocol 1: In Vitro ALK2 Kinase Inhibition Assay

This protocol provides a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the ALK2 kinase.

Objective: To quantify the potency of an inhibitor against recombinant ALK2 kinase activity.

Materials:

-

Recombinant human ALK2 (R206H mutant) kinase domain

-

Biotinylated peptide substrate (e.g., derived from SMAD1)

-

ATP (Adenosine triphosphate)

-

Test compound (serially diluted)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents: Europium-labeled anti-phospho-serine antibody, and Streptavidin-Allophycocyanin (SA-APC)

-

384-well microplates

Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add the recombinant ALK2 enzyme, biotinylated peptide substrate, and kinase reaction buffer to each well.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC50 determination. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-labeled antibody and SA-APC). The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotin tag, bringing the donor (Europium) and acceptor (APC) into proximity.

-

Signal Reading: Incubate to allow for detection reagent binding. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the TR-FRET signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Protocol 2: In Vivo Efficacy Study in an FOP Mouse Model

This protocol describes a common workflow for assessing the ability of an ALK2 inhibitor to prevent trauma-induced heterotopic ossification in a genetically engineered FOP mouse model.[4]

Objective: To evaluate the in vivo efficacy of an ALK2 inhibitor in preventing HO formation.

Model: Conditional knock-in mice expressing the human ACVR1 R206H mutation (e.g., Acvr1tm(R206H)).

Materials:

-

FOP mouse model

-

Test compound formulated for oral gavage or other desired administration route

-

Vehicle control

-

Anesthetic

-

Rongeur forceps or cardiotoxin for muscle injury

-

Micro-computed tomography (μCT) scanner

Methodology Workflow:

Caption: Workflow for an in vivo FOP mouse model study.

-

Acclimatization & Dosing: Acclimatize adult FOP mice to handling. Begin daily administration of the ALK2 inhibitor or vehicle control via the chosen route (e.g., oral gavage).

-

HO Induction: On a specified day after the start of dosing (e.g., Day 3), anesthetize the mice and induce a focal muscle injury. A common method is a controlled pinch of the gastrocnemius muscle with rongeur forceps.[4]

-

Continued Treatment & Monitoring: Continue daily dosing for a period sufficient for HO to develop (e.g., 3-4 weeks). Monitor animal health, body weight, and any adverse effects.

-

Efficacy Assessment: At the end of the study, euthanize the animals and excise the injured limbs. Perform high-resolution μCT imaging on the limbs.

-

Data Analysis: Reconstruct the μCT images and use analysis software to quantify the volume of newly formed heterotopic bone within the injured muscle tissue.

-

Statistical Analysis: Perform statistical comparisons (e.g., t-test or ANOVA) to determine if the ALK2 inhibitor treatment resulted in a significant reduction in HO volume compared to the vehicle-treated control group.

Conclusion and Future Directions

The development of ALK2 inhibitors represents a paradigm shift from supportive care to a targeted, mechanism-based therapeutic strategy for FOP.[13] Preclinical studies have consistently demonstrated that inhibiting ALK2 can effectively prevent heterotopic ossification in robust animal models.[16][17] Several candidates have now progressed into clinical trials, with early results suggesting favorable safety and pharmacokinetic profiles.[3][15]

Key challenges remain, including ensuring long-term safety, managing potential on-target effects on normal bone and cartilage homeostasis, and optimizing dosing to prevent HO flare-ups throughout a patient's life. The development of next-generation inhibitors, such as BLU-782, which exhibit high selectivity for the mutant FOP receptor, may offer an improved therapeutic window.[4][6] The ongoing clinical trials are critical for establishing the efficacy of ALK2 inhibition in patients and will ultimately determine the role of this promising therapeutic class in the management of FOP.

References

- 1. orpha.net [orpha.net]

- 2. ijbs.org [ijbs.org]

- 3. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]

- 5. Understanding the Role of Active Receptor-Like Kinase 2 and Activin Receptor 1A in Fibrodysplasia Ossificans Progressiva: Progression and Therapeutic Prospects for Heterotopic Ossification – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promiscuous signaling of ligands via mutant ALK2 in fibrodysplasia ossificans progressiva | Receptors & Clinical Investigation [smartscitech.com]

- 12. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ifopa.org [ifopa.org]

- 15. What's the latest update on the ongoing clinical trials related to ALK2? [synapse.patsnap.com]

- 16. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 17. pubs.acs.org [pubs.acs.org]

Navigating the Therapeutic Potential of ALK2 Inhibition in Diffuse Intrinsic Pontine Glioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diffuse Intrinsic Pontine Glioma (DIPG) remains one of the most challenging pediatric brain tumors to treat, with a universally poor prognosis. The discovery of recurrent activating mutations in the ACVR1 gene, encoding the ALK2 kinase, in a significant subset of DIPG patients has unveiled a critical signaling pathway ripe for therapeutic intervention. This technical guide provides an in-depth overview of the role of ALK2 in DIPG and the scientific rationale for its inhibition. While this guide is centered around the emerging ALK2 inhibitor Alk2-IN-5 , it is important to note that publicly available, peer-reviewed preclinical data and detailed experimental protocols for this specific compound in the context of DIPG are currently limited. Therefore, this document serves as a comprehensive resource on the broader strategy of ALK2 inhibition, leveraging data from well-characterized inhibitors to provide a framework for the evaluation of novel therapeutic agents like this compound.

Introduction: The Emergence of ALK2 as a Target in DIPG

Diffuse Intrinsic Pontine Glioma is a high-grade brainstem glioma that primarily affects children.[1] The identification of somatic mutations in the ACVR1 (Activin A receptor type 1) gene, which encodes the ALK2 (Activin receptor-like kinase-2) protein, in approximately 20-30% of DIPG cases has been a landmark discovery.[2] These gain-of-function mutations, which are also found in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), lead to constitutive activation of the BMP (Bone Morphogenetic Protein) signaling pathway.[2][3] This aberrant signaling is implicated in DIPG pathogenesis, making ALK2 an attractive therapeutic target.

This compound , a novel pyrazolopyrimidine compound, has been identified as an inhibitor of ALK2.[4][5] Information from patent literature suggests it also possesses activity against Fibroblast Growth Factor Receptors (FGFRs), another family of receptor tyrosine kinases implicated in some cancers.[4][6] While the dual activity of this compound could be of therapeutic interest, this guide will primarily focus on the ALK2 inhibition aspect in DIPG, drawing parallels from more extensively studied ALK2 inhibitors to outline a path for its preclinical evaluation.

The ALK2 Signaling Pathway in DIPG

The ALK2 protein is a type I transmembrane serine/threonine kinase receptor that plays a crucial role in the BMP signaling pathway. In normal physiology, BMP ligands bind to a complex of type I and type II receptors, leading to the phosphorylation and activation of the type I receptor, ALK2. Activated ALK2 then phosphorylates downstream effector proteins, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

In DIPG, specific mutations in the ACVR1 gene render the ALK2 receptor constitutively active, leading to ligand-independent activation of the downstream SMAD pathway.[2] This results in uncontrolled cell proliferation and contributes to tumor growth.

Quantitative Data for Representative ALK2 Inhibitors in DIPG Research

Due to the absence of specific published data for this compound, this section presents quantitative data from preclinical studies of other potent ALK2 inhibitors. This information provides a benchmark for the expected efficacy of a selective ALK2 inhibitor in DIPG models.

Table 1: In Vitro Efficacy of ALK2 Inhibitors in DIPG Cell Lines

| Inhibitor | DIPG Cell Line | Mutation Status | Assay | Endpoint | Result | Reference |

| LDN-193189 | SU-DIPG-IV | ACVR1 G328V, H3F3A K27M | Cell Viability | GI50 | 0.86 - 2.1 µM | |

| LDN-193189 | HSJD-DIPG-007 | ACVR1 R206H, H3F3A K27M | Cell Viability | GI50 | ~1 µM | |

| LDN-214117 | HSJD-DIPG-007 | ACVR1 R206H, H3F3A K27M | Cell Viability | IC50 | < 1 µM | [1] |

| K02288 | ACVR1 mutant DIPG cells | ACVR1 mutant | Cell Viability | - | Inhibition of BMP-induced SMAD pathway | [2] |

Table 2: In Vivo Efficacy of ALK2 Inhibitors in Orthotopic DIPG Xenograft Models

| Inhibitor | Mouse Model | DIPG Model | Dosing | Outcome | Reference |

| LDN-193189 | Immunodeficient mice | HSJD-DIPG-007 (ACVR1 R206H) | 25 mg/kg, daily for 28 days | Significantly extended survival | [1] |

| LDN-214117 | Immunodeficient mice | HSJD-DIPG-007 (ACVR1 R206H) | 25 mg/kg, daily for 28 days | Significantly extended survival | [1] |

Experimental Protocols for Evaluating ALK2 Inhibitors in DIPG

The following protocols are representative methodologies for the preclinical assessment of ALK2 inhibitors like this compound in DIPG research, based on established practices in the field.

Cell Culture of DIPG Patient-Derived Cell Lines

-

Objective: To maintain and propagate patient-derived DIPG cell lines for in vitro experiments.

-

Materials:

-

DIPG patient-derived cell lines (e.g., HSJD-DIPG-007).

-

Basal medium (e.g., DMEM/F12 with Neurobasal medium).

-

Supplements: B27, N2, human-bFGF, human-EGF, human-PDGF-AA, human-PDGF-BB, heparin.

-

Laminin-coated flasks or plates.

-

Standard cell culture incubator (37°C, 5% CO2).

-

-

Protocol:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer cells to a sterile conical tube containing pre-warmed complete medium.

-

Centrifuge at low speed to pellet the cells and remove cryoprotectant.

-

Resuspend the cell pellet in fresh complete medium and plate on laminin-coated flasks.

-

Incubate at 37°C with 5% CO2.

-

Monitor cell growth and passage cells upon reaching 80-90% confluency.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the effect of an ALK2 inhibitor on the viability of DIPG cells.

-

Materials:

-

DIPG cells.

-

ALK2 inhibitor (e.g., this compound) at various concentrations.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

-

-

Protocol:

-

Seed DIPG cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ALK2 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the GI50/IC50 values.

-

Western Blotting for ALK2 Pathway Inhibition

-

Objective: To assess the inhibition of ALK2 signaling by measuring the phosphorylation of downstream SMAD proteins.

-

Materials:

-

DIPG cells.

-

ALK2 inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (loading control).

-

Secondary antibodies (HRP-conjugated).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting transfer system.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Treat DIPG cells with the ALK2 inhibitor at various concentrations for a defined time.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total SMAD protein.

-

Orthotopic Xenograft Model of DIPG

-

Objective: To evaluate the in vivo efficacy of an ALK2 inhibitor in a clinically relevant animal model.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID).

-

Patient-derived DIPG cells expressing luciferase.

-

Stereotactic injection apparatus.

-

ALK2 inhibitor formulated for in vivo administration.

-

Bioluminescence imaging system.

-

-

Protocol:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Inject luciferase-expressing DIPG cells into the pons of the mice using stereotactic coordinates.

-

Monitor tumor growth weekly using bioluminescence imaging.

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer the ALK2 inhibitor or vehicle according to the predetermined dosing schedule (e.g., oral gavage daily).

-

Monitor animal health and body weight regularly.

-

Continue to monitor tumor burden via bioluminescence imaging.

-

The primary endpoint is typically overall survival.

-

Conclusion and Future Directions

The inhibition of the constitutively active ALK2 kinase presents a promising and targeted therapeutic strategy for a significant portion of DIPG patients. While novel agents like this compound are emerging, a rigorous and systematic preclinical evaluation is paramount. The data from well-characterized ALK2 inhibitors demonstrate the potential for this class of compounds to impact DIPG cell viability and prolong survival in animal models.

Future research on this compound should focus on:

-

Comprehensive in vitro profiling: Determining its potency and selectivity against a panel of kinases and its efficacy across multiple ACVR1-mutant DIPG cell lines.

-

Pharmacokinetic and pharmacodynamic studies: Assessing its ability to cross the blood-brain barrier and inhibit the ALK2 pathway in the brain.

-

In vivo efficacy studies: Validating its anti-tumor activity in orthotopic DIPG models.

The methodologies and comparative data presented in this guide provide a solid foundation for the scientific community to advance the development of ALK2 inhibitors and bring much-needed therapeutic options to children with DIPG.

References

- 1. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]

- 2. WO2004087707A1 - Pyrazolopyrimidine compounds and their use in medicine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Patents In BindingDB [bindingdb.org]

- 5. Synthesis of promiscuous ALK2 inhibitors-continuation-2 – openlabnotebooks.org [openlabnotebooks.org]

- 6. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathophysiology of Fibrodysplasia Ossificans Progressiva: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Aberrations Driving Ectopic Bone Formation

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and devastating genetic disorder characterized by the progressive formation of a second, heterotopic skeleton within soft connective tissues. This process, known as heterotopic ossification (HO), leads to cumulative and irreversible loss of mobility. This technical guide provides a comprehensive overview of the core molecular pathophysiology of FOP, with a focus on the underlying genetic mutation, the dysregulated signaling pathways, and the cellular origins of ectopic bone. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and target this debilitating disease.

The Genetic Basis of FOP: A Single Point Mutation with Catastrophic Consequences

At the heart of FOP lies a recurrent, heterozygous gain-of-function mutation in the Activin A receptor type I (ACVR1) gene, also known as activin-like kinase 2 (ALK2).[1][2] The vast majority of individuals with classic FOP, estimated at 97%, harbor the same single nucleotide substitution (c.617G>A), resulting in the replacement of arginine with histidine at amino acid position 206 (R206H) within the glycine-serine (GS)-rich domain of the ACVR1 protein.[1][3] The GS domain is a critical regulatory region; its phosphorylation by a type II receptor kinase is required for the activation of the ACVR1 kinase domain and subsequent downstream signaling.

While the R206H mutation is predominant, other rare mutations in the ACVR1 gene have been identified in atypical FOP cases. These mutations are also located in the GS domain or the protein kinase domain and similarly result in the overactivation of the bone morphogenetic protein (BMP) signaling pathway.[4] The high prevalence of the R206H mutation makes it a key focus for understanding the disease mechanism and for the development of targeted therapies.

Dysregulated Signaling: The Hijacking of the BMP Pathway

ACVR1 is a type I receptor for the bone morphogenetic protein (BMP) family of ligands, which are members of the transforming growth factor-β (TGF-β) superfamily.[3] The canonical BMP signaling pathway is essential for normal skeletal development and tissue homeostasis. In its wild-type form, the ACVR1 receptor is tightly regulated to prevent inappropriate signaling. However, the R206H mutation fundamentally alters the receptor's function in two critical ways:

-

Ligand-Independent (Basal) Hyperactivity: The mutant ACVR1(R206H) receptor exhibits a "leaky" or ligand-independent activation of the BMP signaling pathway. This is, in part, due to a reduced binding affinity for its negative regulator, FKBP12, which normally keeps the receptor in an inactive state in the absence of a ligand.[5] This basal hyperactivity leads to a chronically elevated level of downstream signaling.

-

Neofunction and Hypersensitivity to Ligands: The most profound consequence of the R206H mutation is the acquisition of a neofunction, rendering the receptor responsive to a ligand that it normally does not signal in response to: Activin A.[6] While wild-type ACVR1 can bind Activin A, this interaction typically forms a non-signaling complex that can even inhibit BMP signaling.[7][8] In stark contrast, the ACVR1(R206H) receptor interprets Activin A as a potent activating ligand, leading to robust downstream signaling.[6][8] Furthermore, the mutant receptor exhibits hypersensitivity to certain BMP ligands, such as BMP7.[9]

This dual aberration of ligand-independent and Activin A-dependent hyperactivation of the BMP pathway is the central molecular driver of heterotopic ossification in FOP.

The Canonical BMP Signaling Pathway in FOP

The binding of an appropriate ligand (such as a BMP or, in the case of the mutant receptor, Activin A) to a complex of type I and type II serine/threonine kinase receptors initiates a signaling cascade. The type II receptor phosphorylates the GS domain of the type I receptor (ACVR1), activating its kinase domain. The activated ACVR1 then phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 8. These phosphorylated SMADs (pSMAD1/5/8) then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in chondrogenesis and osteogenesis, such as RUNX2 and Osterix. In FOP, the constitutive and Activin A-induced hyperactivation of ACVR1(R206H) leads to excessive and sustained pSMAD1/5/8 signaling, driving the inappropriate differentiation of progenitor cells into bone-forming cells.

Cellular Origins of Heterotopic Ossification

Lineage tracing studies in mouse models of FOP have been instrumental in identifying the cellular source of heterotopic bone.[10][11] These studies have demonstrated that fibro/adipogenic progenitors (FAPs), a population of mesenchymal stem cells residing in the interstitial space of skeletal muscle, are a major cell of origin for HO in FOP.[10] Under normal conditions, FAPs contribute to muscle repair and regeneration. However, in the context of the ACVR1(R206H) mutation, these cells are aberrantly driven towards an osteochondrogenic lineage, forming the cartilage template that is subsequently replaced by bone in the endochondral ossification process characteristic of FOP.

Quantitative Data in FOP Pathophysiology

While precise ligand-receptor binding kinetics for ACVR1(R206H) are not extensively documented in the literature, downstream signaling readouts provide quantitative evidence of the pathway's dysregulation.

Table 1: Ligand-Receptor Binding and Signaling Characteristics

| Parameter | Wild-Type ACVR1 | ACVR1(R206H) Mutant | Reference(s) |

| Binding to FKBP12 | Normal | Reduced affinity | [5] |

| Response to BMPs (e.g., BMP7) | Normal signaling | Hypersensitive signaling | [9] |

| Response to Activin A | Forms a non-signaling complex | Gains agonist function, leading to robust pSMAD1/5/8 activation | [3][6][8] |

| Basal pSMAD1/5/8 Activation | Low/undetectable | Elevated | [12] |

Table 2: Quantitative Analysis of Downstream Signaling

| Cell Type/Model | Ligand Stimulation | Fold Change in pSMAD1/5/8 (R206H vs. WT) | Reference(s) |

| COS-7 cells | None (basal) | Significantly increased (qualitative) | [12] |

| HEK293/BRE-Luc | Activin A (10 ng/mL) | ~10-fold increase | [3] |

| HEK293/BRE-Luc | BMP6 (10 ng/mL) | No significant change | [3] |

| Zebrafish Embryos | None (basal) | Ventralization phenotype indicative of increased BMP signaling | [9] |

Note: Fold changes can vary depending on the cell type, ligand concentration, and assay used. The values presented are illustrative of the general findings.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in FOP research.

Luciferase Reporter Assay for BMP Signaling

This assay quantitatively measures the activity of the SMAD1/5/8-dependent BMP signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Plate C2C12 or HEK293T cells in a 24-well plate at a density of 5 x 104 cells/well.

-

Co-transfect cells with a BMP-responsive element (BRE)-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and either a wild-type or R206H ACVR1 expression vector using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Ligand Stimulation:

-

24 hours post-transfection, starve cells in serum-free medium for 4-6 hours.

-

Treat cells with varying concentrations of BMPs (e.g., BMP2, BMP7) or Activin A for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in luciferase activity relative to unstimulated control cells.

-

Generation of FOP iPSC-Derived Osteoblasts

This protocol outlines the differentiation of FOP patient-derived induced pluripotent stem cells (iPSCs) into osteoblasts to model the disease in vitro.

Methodology:

-

iPSC Culture:

-

Culture FOP patient-derived iPSCs (harboring the R206H mutation) and control iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.

-

-

Mesoderm Induction:

-

When iPSCs reach 70-80% confluency, switch to a mesoderm induction medium containing a GSK3 inhibitor (e.g., CHIR99021) for 2-3 days.

-

-

Mesenchymal Stem Cell (MSC) Generation:

-

Dissociate the mesodermal cells and replate them in MSC expansion medium.

-

Culture for several passages to expand the MSC population.

-

-

Osteogenic Differentiation:

-

Plate the MSCs at a high density (e.g., 2 x 104 cells/cm2).

-

The following day, switch to an osteogenic differentiation medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.

-

Culture for 14-21 days, changing the medium every 2-3 days.

-

-

Analysis of Osteogenesis:

-

Assess osteogenic differentiation by:

-

Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast differentiation.

-

Alizarin Red S Staining: To detect calcium deposition, a marker of late-stage osteogenesis.

-

Quantitative RT-PCR (qPCR): To measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (alkaline phosphatase), and BGLAP (osteocalcin).

-

-

In Vivo Quantification of Heterotopic Ossification in Mouse Models

Micro-computed tomography (µCT) is the gold standard for the non-invasive quantification of HO volume in FOP mouse models.[4][13][14]

Methodology:

-

Animal Model:

-

Use a conditional knock-in mouse model expressing Acvr1(R206H) (e.g., upon tamoxifen or doxycycline administration).

-

-

Induction of HO:

-

Induce HO through intramuscular injection of cardiotoxin (CTX) into the gastrocnemius or quadriceps muscle.

-

-

µCT Scanning:

-

At desired time points post-injury (e.g., 14, 21, 28 days), euthanize the mice and fix the hindlimbs in 4% paraformaldehyde.

-

Scan the fixed limbs using a high-resolution µCT scanner with appropriate parameters (e.g., 55 kVp, 145 µA, 10-20 µm voxel size).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the 3D images from the scan data.

-

Using appropriate software (e.g., Amira, Avizo), segment the heterotopic bone from the native skeleton based on anatomical location and density thresholds.

-

Calculate the volume of the segmented heterotopic bone.

-

-

Data Presentation:

-

Present the quantified HO volume (in mm³) for each experimental group.

-

Conclusion

The pathophysiology of Fibrodysplasia Ossificans Progressiva is driven by a specific gain-of-function mutation in the ACVR1 gene, which leads to both ligand-independent and Activin A-induced hyperactivation of the BMP signaling pathway. This aberrant signaling hijacks the normal function of fibro/adipogenic progenitors, driving them to form an ectopic endochondral skeleton. The in-depth understanding of these molecular and cellular mechanisms, supported by quantitative data from robust experimental models, is crucial for the continued development of targeted therapies aimed at halting the devastating progression of this disease. This guide provides a foundational resource for researchers dedicated to this mission.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The finger 2 tip loop of Activin A is required for the formation of its non-signaling complex with ACVR1 and type II Bone Morphogenetic Protein receptors | bioRxiv [biorxiv.org]

- 3. ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Consequences of the ACVR1R206H Mutation of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microarchitecture of Heterotopic Ossification in Fibrodysplasia Ossificans Progressiva: An HR-pQCT Case Series [frontiersin.org]

- 7. Peer review in Activin A forms a non-signaling complex with ACVR1 and type II Activin/BMP receptors via its finger 2 tip loop | eLife [elifesciences.org]

- 8. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JCI - The fibrodysplasia ossificans progressiva R206H ACVR1 mutation activates BMP-independent chondrogenesis and zebrafish embryo ventralization [jci.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ALK2 Inhibition in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ALK2 inhibitors in cell culture experiments. The focus is on understanding the mechanism of action and providing detailed protocols for assessing the activity of these inhibitors.

Introduction to ALK2 and its Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3][4] This pathway is essential for a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][3] Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers like diffuse intrinsic pontine glioma (DIPG).[2][4][5]

ALK2 inhibitors are small molecules designed to block the kinase activity of ALK2, thereby inhibiting the downstream signaling cascade.[1] These inhibitors typically bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of downstream effector proteins, primarily SMADs 1/5/8 (in the canonical pathway).[1][2] This blockade of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression.[4]

Mechanism of Action of ALK2 Inhibitors

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP6, BMP7) to a complex of type I and type II BMP receptors.[2] This binding event leads to the phosphorylation and activation of the type I receptor, ALK2, by the constitutively active type II receptor. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[1][2][3] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

ALK2 inhibitors act as competitive inhibitors of ATP at the kinase domain of the ALK2 receptor. By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the R-SMADs, thus halting the signaling cascade.

ALK2 Signaling Pathway

References

- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Dissolution and Storage of Alk2-IN-5 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alk2-IN-5 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I receptor kinase in the bone morphogenetic protein (BMP) signaling pathway, which plays a crucial role in various biological processes, including bone development, iron metabolism, and cellular differentiation.[1][2][3] Aberrant ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2] Therefore, ALK2 inhibitors like this compound are valuable tools for preclinical research and potential therapeutic agents.

Proper dissolution and storage of this compound are critical for ensuring its stability, bioavailability, and the reproducibility of experimental results in in vivo studies. These application notes provide detailed protocols and guidelines for the effective preparation and handling of this compound.

Note: The following data and protocols are based on information available for the structurally related and well-documented compound Alk2-IN-2, as specific preparation details for this compound are not widely published. These guidelines should serve as a robust starting point for experimental work.

ALK2 Signaling Pathway

To understand the mechanism of action of this compound, it is essential to visualize its target pathway. The diagram below illustrates the canonical BMP/ALK2 signaling cascade and the point of inhibition.

Caption: ALK2 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

This table summarizes the solubility and storage conditions for Alk2-IN-2, which can be used as a reference for this compound.

| Parameter | Solvent / Condition | Value & Concentration | Notes | Reference(s) |

| Solubility | DMSO | Up to 125 mg/mL (~251 mM) | Heating to 37°C and sonication may be required to fully dissolve. | [4][5] |

| DMSO | 112.5 mg/mL (~226 mM) | Sonication is recommended. | [6] | |

| Storage (Solid Powder) | -20°C | Up to 3 years | Store desiccated. | [6] |

| Storage (Stock Solution) | -80°C in Solvent | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| -20°C in Solvent | Up to 1 month | For short-term storage. | [4][5] | |

| In Vivo Formulation | Vehicle Example | 5% DMSO, 47.5% PEG400, 47.5% Aqueous (10% Tween 80) | A common vehicle for oral administration of similar inhibitors. | [8] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous-based vehicles for in vivo studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. Perform this in a chemical fume hood.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

-

Dissolution:

-

Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[4][5]

-

Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[7] For short-term use, storage at -20°C for up to one month is acceptable.[4][5]

Protocol 2: Preparation of an Oral Dosing Formulation

This protocol provides a method for preparing a vehicle suitable for oral gavage in mice, based on formulations used for other ALK2 inhibitors.[8] The working solution for in vivo experiments should always be prepared fresh on the day of use.[7][9]

Materials:

-

This compound stock solution (from Protocol 1)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile water or saline

-

Sterile conical tubes

Vehicle Preparation (Example: 10% Tween 80 in Water):

-

Prepare a 10% (v/v) Tween 80 solution by adding 1 mL of Tween 80 to 9 mL of sterile water.

-

Mix thoroughly until the solution is homogeneous.

Dosing Solution Preparation (Example: 1 mL of a 5 mg/mL solution):

-

Calculate Volumes: For a final formulation of 5% DMSO / 47.5% PEG400 / 47.5% Aqueous (10% Tween 80) :

-

This compound Stock: If using a 100 mg/mL stock to make a 5 mg/mL final solution, you will need 50 µL of the stock solution.

-

PEG400: 475 µL.

-

10% Tween 80 Solution: 475 µL.

-

-

Mixing Order: It is critical to add the solvents in the correct order to avoid precipitation.[7][9] a. Add the 475 µL of PEG400 to a sterile tube. b. Add the 50 µL of this compound stock solution (in DMSO) to the PEG400. Vortex thoroughly until the solution is clear. c. Slowly add the 475 µL of the 10% Tween 80 solution while vortexing.

-

Final Check: Ensure the final solution is clear and homogeneous. If any precipitation occurs, gentle warming (37°C) and sonication may be used to aid dissolution.[7][9]

-

Administration: Use the freshly prepared dosing solution for in vivo administration immediately.

Visualized Workflows and Logic

Experimental Workflow: From Powder to In Vivo Dosing

The following diagram outlines the standard workflow for preparing this compound for animal studies.

Caption: Standard workflow for this compound preparation for in vivo use.

Troubleshooting Dissolution Issues

Precipitation can be a common issue when preparing formulations. This diagram provides a logical approach to troubleshooting.

Caption: Troubleshooting guide for this compound formulation precipitation.

References

- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ALK2 Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Note: The specific compound "Alk2-IN-5" was not identified in the reviewed literature. The following application notes and protocols are based on well-characterized, representative ALK2 inhibitors with published data in mouse models, such as LDN-193189 and LDN-214117. These notes are intended to serve as a guide for researchers working with small molecule inhibitors of Activin receptor-like kinase 2 (ALK2).

Introduction to ALK2 Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor.[1] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO).[1][2] Aberrant ALK2 signaling has also been implicated in diffuse intrinsic pontine glioma (DIPG), a fatal childhood brain tumor.[3][4][5] Consequently, the development of selective ALK2 inhibitors is a promising therapeutic strategy for these conditions.[1][3] These inhibitors typically function by competing with ATP for binding to the kinase domain of ALK2, thereby blocking the downstream phosphorylation of SMAD proteins 1, 5, and 8 and subsequent gene transcription. This document provides a summary of effective concentrations and protocols for utilizing ALK2 inhibitors in preclinical mouse models of FOP and DIPG.

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for several ALK2 inhibitors in mouse models.

Table 1: Efficacy of ALK2 Inhibitors in Mouse Models of Fibrodysplasia Ossificans Progressiva (FOP)

| Inhibitor | Mouse Model | Dose | Route of Administration | Dosing Schedule | Efficacy |

| LDN-193189 | Inducible constitutively active ALK2 (caALK2)Q207D | Not Specified | Not Specified | Not Specified | Markedly attenuated ectopic ossification.[2] |

| LDN-212854 | Inducible constitutively active ALK2 (caALK2)Q207D | Not Specified | Not Specified | Not Specified | Potently inhibits heterotopic ossification.[6] |

| Saracatinib | ACVR1Q207D-Tg model | Not Specified | Not Specified | Not Specified | Efficacious in a model of heterotopic bone formation.[3] |

Table 2: Efficacy of ALK2 Inhibitors in Mouse Models of Diffuse Intrinsic Pontine Glioma (DIPG)

| Inhibitor | Mouse Model | Dose | Route of Administration | Dosing Schedule | Efficacy |

| LDN-193189 | Orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells | 25 mg/kg | Orally bioavailable | Daily for 28 days | Extended survival compared to vehicle controls.[4][5] |

| LDN-214117 | Orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells | 25 mg/kg | Orally bioavailable | Daily for 28 days | Extended survival compared to vehicle controls.[4][5] |

| E6201 | Xenografted with ACVR1R206H mutant HSJD-DIPG-007 or SU-DIPG-XXXVI | Not Specified | Not Specified | Not Specified | Prolonged survival of mice.[3] |

Signaling Pathways and Experimental Workflows

ALK2 Signaling Pathway

References

- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]

- 2. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Administration of Alk2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone development and cellular differentiation.[1][2][3] Gain-of-function mutations in the ACVR1 gene are associated with debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] Consequently, ALK2 has emerged as a significant therapeutic target, leading to the development of small molecule inhibitors.[3][4]

Alk2-IN-5 is a potent and selective inhibitor of ALK2 kinase activity. These application notes provide an overview of its preclinical administration, including recommended routes, formulation, and representative experimental protocols for in vivo efficacy studies. The information herein is synthesized from preclinical studies of structurally and functionally similar ALK2 inhibitors.

ALK2 Signaling Pathway

The ALK2 receptor is a transmembrane serine/threonine kinase. Upon binding to its ligands, primarily Bone Morphogenetic Proteins (BMPs), ALK2 forms a heteromeric complex with a type II BMP receptor.[2] The type II receptor then phosphorylates the GS domain of ALK2, leading to its activation.[2] Activated ALK2 propagates the signal by phosphorylating downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[1][5] In certain pathological conditions, such as FOP and DIPG, mutations in ALK2 can lead to ligand-independent activation or aberrant activation by other ligands like Activin A, resulting in excessive signaling.[3][6]

Caption: Simplified ALK2 signaling pathway and the inhibitory action of this compound.

Preclinical Administration Routes and Formulation